molecular formula C19H19ClF2N2O3S B11341522 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B11341522
M. Wt: 428.9 g/mol
InChI Key: PZLDJZAQBIFAMU-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C18H18ClF2N2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride.

    Substitution reactions: The chloro and fluoro substituents are introduced through nucleophilic substitution reactions using appropriate halogenated reagents.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Sulfides, thiols.

    Substitution products: Compounds with different functional groups replacing the halogens.

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.

    Pharmaceutical Research: The compound is studied for its pharmacokinetic and pharmacodynamic properties.

    Chemical Biology: It is used as a tool compound to study biological pathways and molecular interactions.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19ClF2N2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H19ClF2N2O3S/c20-17-2-1-3-18(22)16(17)12-28(26,27)24-10-8-13(9-11-24)19(25)23-15-6-4-14(21)5-7-15/h1-7,13H,8-12H2,(H,23,25)

InChI Key

PZLDJZAQBIFAMU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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